molecular formula C11H13BrO2 B1275125 2-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 36603-49-3

2-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No. B1275125
CAS RN: 36603-49-3
M. Wt: 257.12 g/mol
InChI Key: MXDQGXMBJCGRCB-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenoxy)tetrahydro-2H-pyran" is a tetrahydropyranyl phenoxy ether, which is a class of organic compounds that have been studied for various chemical properties and reactions. These compounds are of interest due to their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been explored in several studies. For instance, a convenient synthesis route for a tetrahydro-2H-pyran derivative was developed from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired isomers . Although not directly synthesizing the compound , this study provides insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

While the exact molecular structure analysis of "2-(4-Bromophenoxy)tetrahydro-2H-pyran" is not provided, related studies have used computational methods such as Density Functional Theory (DFT) to calculate thermodynamic parameters and analyze the molecular structure of similar compounds . These studies offer a framework for understanding the molecular structure and stability of such compounds through computational chemistry.

Chemical Reactions Analysis

The chemical reactions involving tetrahydropyranyl phenoxy ethers have been investigated, particularly their gas-phase pyrolysis kinetics. The pyrolysis of "2-(4-Bromophenoxy)tetrahydro-2H-pyran" yields 3,4-dihydro-2H-pyran and 4-bromophenol, following a first-order rate law . The reaction kinetics are influenced by the substituents on the phenoxy ring, with electron-donating groups increasing the rate constants slightly .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Bromophenoxy)tetrahydro-2H-pyran" can be inferred from experimental and theoretical studies on similar compounds. The Arrhenius equations provided for related compounds give insight into the reaction kinetics and can be used to predict the behavior of "2-(4-Bromophenoxy)tetrahydro-2H-pyran" under various conditions . The influence of substituents on the reaction rates and the role of the oxygen atom in the phenoxy group are critical factors in determining the properties of these compounds .

Scientific Research Applications

Pyrolysis Kinetics and Mechanism

The gas-phase pyrolysis kinetics of 2-(4-Bromophenoxy)tetrahydro-2H-pyran have been extensively studied. These studies provide insights into the homogeneous, unimolecular gas-phase elimination process that yields 3,4-dihydro-2H-pyran (DHP) and the corresponding 4-substituted phenol. The reactions are characterized by first-order kinetics, with rate constants influenced by the electron-donating or withdrawing nature of substituents on the phenoxy ring. Theoretical calculations, including density functional theory (DFT), support the experimental findings, suggesting a mechanism involving a four-membered cyclic transition state, with the phenyl ring's resonance structures playing a crucial role in transition state stabilization. The polarization of the Cδ+⋯δ−OPh bond is proposed as the rate-determining step in these reactions (Álvaro Álvarez-Aular et al., 2018).

Synthetic Chemistry Applications

In synthetic chemistry, "2-(4-Bromophenoxy)tetrahydro-2H-pyran" serves as a versatile intermediate for synthesizing various compounds. For instance, it has been used in the synthesis of lipid peroxidation products with stable isotope incorporation for analytical studies. The compound's reactivity has also facilitated the preparation of novel organic molecules, highlighting its utility in constructing complex molecular architectures for potential applications in materials science, pharmaceuticals, and organic electronics. The synthesis approaches often involve multi-step reactions, leveraging the compound's chemical properties to introduce functional groups or form new bonds that contribute to the desired final structure (I. Jouanin et al., 2008).

Safety And Hazards

When handling 2-(4-Bromophenoxy)tetrahydro-2H-pyran, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

As a building block in organic synthesis, 2-(4-Bromophenoxy)tetrahydro-2H-pyran has potential applications in the development of new pharmaceutical intermediates .

properties

IUPAC Name

2-(4-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQGXMBJCGRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405217
Record name 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)tetrahydro-2H-pyran

CAS RN

36603-49-3
Record name 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36603-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same general procedure as for the preparation of 4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene (Compound H), but instead using 15.00 g (86.7 mmol) of 4-bromophenol, 2.18 g (8.7 mmol) of pyridinium p-toluenesulfonate and 10.94 g (11.9 ml, 130.1 mmol) of 3,4-dihydro-2H-pyran and 75 ml of dichloromethane produced a clear, slightly yellow oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) yielded a mixture of 4-bromophenol and the desired THP-ether. This mixture was separated by diluting with 300 ml of 1N aqueous NaOH solution, stirring at room temperature followed by ether extraction. The organic phase was dried over K2CO3, filtered and concentrated in vacuo to give the title compound as a white solid. PMR (CDCl3): d 1.5-2.1 (6H, m), 3.5-3.7 (1H, m), 3.8-3.95 (1H, m), 5.37 (1H, t, J=3.2 Hz), 6.9-6.96 (2H, m), 7.34-7.39 (2H, m).
Name
4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
THP-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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